

spectroscopic comparison of 2-Chloro-6-fluorobenzylamine and its precursors

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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzylamine

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A Spectroscopic Journey: From Precursors to 2-Chloro-6-fluorobenzylamine

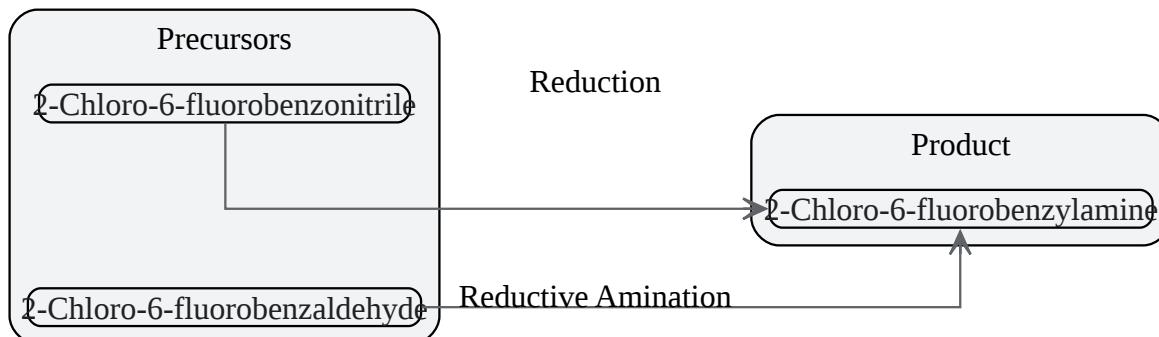
A Comparative Guide for Researchers in Drug Development

In the intricate landscape of pharmaceutical synthesis, the accurate characterization of intermediates and final products is paramount. **2-Chloro-6-fluorobenzylamine** serves as a crucial building block for numerous therapeutic agents. Understanding its spectroscopic signature in relation to its common precursors, 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzaldehyde, is essential for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish these key compounds.

The Chemical Transformation: A Spectroscopic Perspective

The conversion of 2-chloro-6-fluorobenzonitrile or 2-chloro-6-fluorobenzaldehyde to **2-chloro-6-fluorobenzylamine** involves the transformation of a cyano (-C≡N) or an aldehyde (-CHO) group into a primary amine (-CH₂NH₂). This functional group modification induces significant and predictable changes in the spectroscopic properties of the molecule, providing clear markers for reaction progress and product confirmation.

DOT Script for Chemical Structures

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Caption: Synthetic routes to **2-Chloro-6-fluorobenzylamine** from its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides invaluable information about the chemical environment of magnetically active nuclei, such as ^1H and ^{13}C . The transformation from the precursors to the final amine is clearly evidenced by distinct changes in the chemical shifts and multiplicities of the protons and carbons associated with the functional group.

^1H NMR Comparison

The most notable changes in the ^1H NMR spectra occur at the benzylic position.

Compound	Chemical Shift (ppm)	Multiplicity	Assignment
2-Chloro-6-fluorobenzaldehyde	~10.4	Singlet	Aldehydic proton (-CHO)[1][2]
2-Chloro-6-fluorobenzonitrile	-	-	No signal in this region
2-Chloro-6-fluorobenzylamine	~3.9	Singlet	Benzylic protons (-CH ₂ NH ₂)
2-Chloro-6-fluorobenzylamine	~1.6	Broad Singlet	Amine protons (-NH ₂)

The disappearance of the downfield aldehyde proton singlet at ~10.4 ppm and the appearance of two new signals for the benzylic and amine protons are definitive indicators of the successful conversion of 2-chloro-6-fluorobenzaldehyde to **2-chloro-6-fluorobenzylamine**. Similarly, the emergence of these signals confirms the reduction of the nitrile.

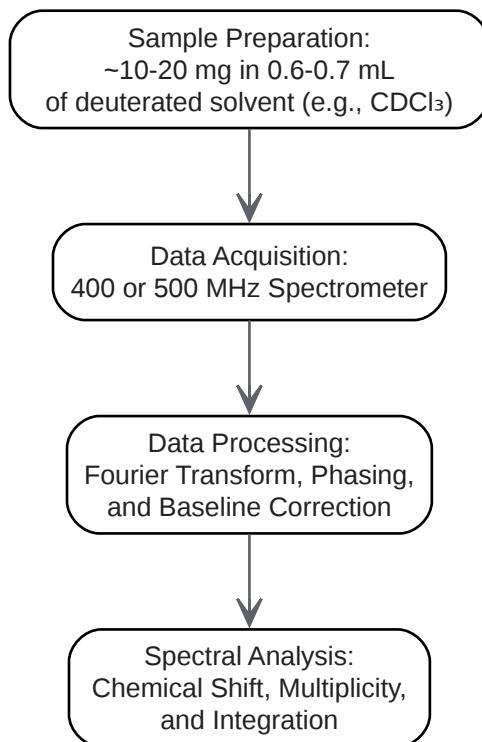
¹³C NMR Comparison

The ¹³C NMR spectra exhibit significant shifts for the carbon atom of the functional group.

Compound	Chemical Shift (ppm)	Assignment
2-Chloro-6-fluorobenzaldehyde	~187	Carbonyl carbon (C=O)[1][2]
2-Chloro-6-fluorobenzonitrile	~115	Cyano carbon (C≡N)
2-Chloro-6-fluorobenzylamine	~40	Benzylic carbon (-CH ₂)

The dramatic upfield shift from ~187 ppm (aldehyde) or ~115 ppm (nitrile) to ~40 ppm (amine) is a clear indication of the change in hybridization and electronic environment of the benzylic carbon.

DOT Script for NMR Workflow



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Caption: Standard workflow for NMR spectroscopic analysis.

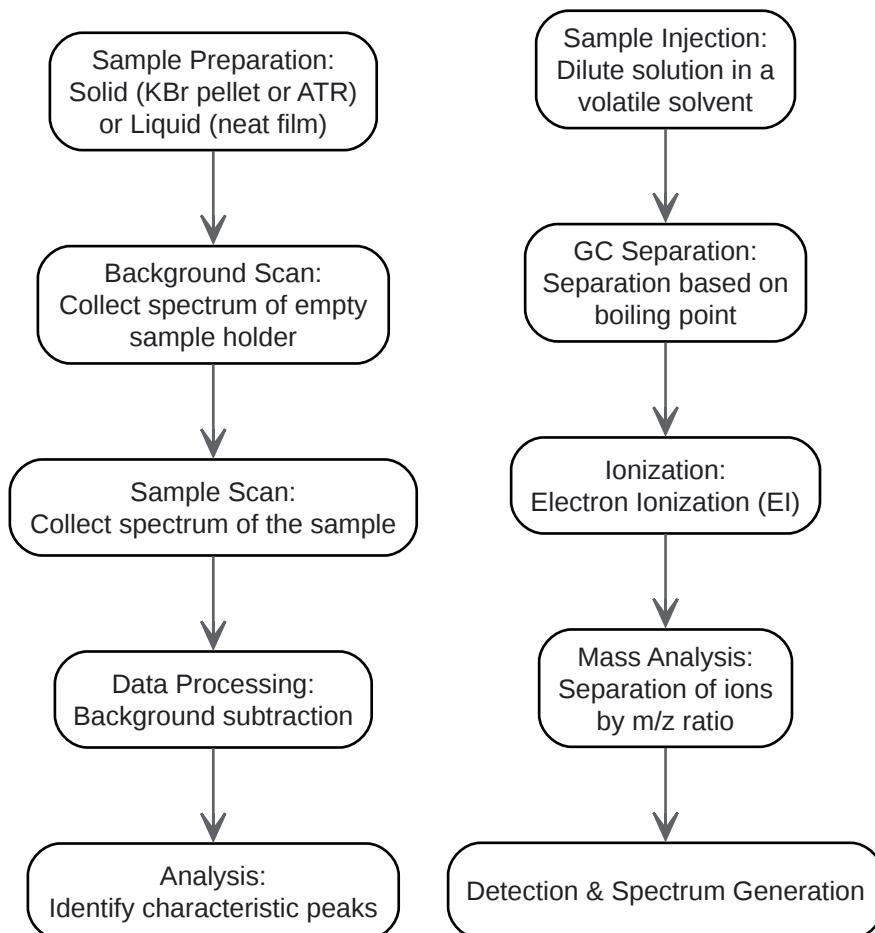
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a powerful technique for identifying the presence or absence of specific functional groups based on their characteristic vibrational frequencies.

Compound	Wavenumber (cm ⁻¹)	Vibration
2-Chloro-6-fluorobenzaldehyde	~1700	C=O stretch (strong)[2]
2-Chloro-6-fluorobenzonitrile	~2230	C≡N stretch (medium)
2-Chloro-6-fluorobenzylamine	~3300-3400	N-H stretch (two bands, medium)
2-Chloro-6-fluorobenzylamine	~1600	N-H bend (medium)

The disappearance of the strong carbonyl absorption around 1700 cm^{-1} or the nitrile stretch at $\sim 2230\text{ cm}^{-1}$ and the appearance of the characteristic N-H stretching and bending vibrations are key indicators of the formation of the primary amine.

DOT Script for IR Spectroscopy Workflow



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